Synthesis and Characterization of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Technical Whitepaper
Synthesis and Characterization of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine: A Technical Whitepaper
Introduction & Pharmacological Context
The development of targeted metabolic inhibitors has become a cornerstone of modern oncology and metabolic disease research. Among these, 1-(1,3-Benzodioxol-5-ylmethyl)guanidine (commonly referred to as piperonylguanidine) has emerged as a critical pharmacophore. Recent drug development efforts have identified this compound and its derivatives as potent inhibitors of mitochondrial oxidative phosphorylation (OXPHOS). By selectively accumulating in the mitochondrial inner membrane, these guanidine derivatives block Complex I (NADH:ubiquinone oxidoreductase), forcing cancer cells to undergo metabolic reprogramming and ultimately leading to ATP depletion and apoptosis .
Given its therapeutic potential, establishing a high-yielding, scalable, and atom-economical synthetic route is paramount for drug development professionals. This guide details a field-proven methodology for the synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine, moving beyond basic reaction schemes to explain the physicochemical causality behind each experimental choice.
Retrosynthetic Strategy & Reagent Selection
The molecular architecture of 1-(1,3-Benzodioxol-5-ylmethyl)guanidine consists of a piperonyl (1,3-benzodioxol-5-ylmethyl) core linked to a highly basic guanidine moiety. A direct retrosynthetic disconnection at the benzylic C−N bond identifies piperonylamine as the ideal nucleophilic precursor.
The critical synthetic challenge lies in the selection of the guanidinylating agent. Historically, primary amines were converted to guanidines using cyanamide ( NH2CN ) under harsh refluxing conditions in ethanolic HCl. However, this method suffers from poor atom economy, generating complex mixtures of dicyandiamide and urea byproducts that require tedious ion-exchange chromatography.
To bypass these limitations, we employ 1H-Pyrazole-1-carboxamidine hydrochloride (often called the Bernatowicz reagent). This electrophilic reagent allows for guanylation under exceptionally mild conditions (room temperature) and yields pyrazole as the sole byproduct, which is easily removed via solvent extraction .
Table 1: Comparative Analysis of Guanidinylation Strategies
| Method | Reagent | Reaction Conditions | Typical Yield | Primary Byproducts | Purification Strategy |
| Classic | Cyanamide ( NH2CN ) | EtOH/HCl, Reflux, 12-24h | 40-50% | Dicyandiamide, Urea | Ion-exchange chromatography |
| Optimized | 1H-Pyrazole-1-carboxamidine HCl | DMF, DIEA, RT, 4-12h | 85-95% | Pyrazole | Selective ether precipitation |
Mechanistic Pathway
The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The primary amine attacks the electron-deficient amidine carbon of the Bernatowicz reagent, forming a transient tetrahedral intermediate. Subsequent proton transfer facilitates the expulsion of the pyrazole leaving group, driven by the restoration of aromaticity in the pyrazole ring and the thermodynamic stability of the resulting resonance-stabilized guanidinium cation.
Mechanism of piperonylamine guanidinylation via addition-elimination.
Experimental Protocol: A Self-Validating Workflow
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following procedure integrates built-in analytical checkpoints to ensure reaction fidelity without requiring immediate LC-MS confirmation.
Reagents Required:
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Piperonylamine (1.0 equiv, 10 mmol, 1.51 g)
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1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv, 10.5 mmol, 1.54 g)
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N,N-Diisopropylethylamine (DIEA) (2.0 equiv, 20 mmol, 3.48 mL)
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Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Step-by-Step Methodology:
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Amine Activation: Dissolve piperonylamine in 20 mL of anhydrous DMF under a nitrogen atmosphere. Add DIEA dropwise while stirring.
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Causality: DMF is selected because its high dielectric constant stabilizes the highly polar transition states. DIEA acts as a non-nucleophilic base to ensure the piperonylamine remains fully deprotonated and highly nucleophilic, while also neutralizing the hydrochloride salt of the incoming reagent.
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Electrophile Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride in a single portion. Stir the reaction mixture at ambient temperature ( 20−25∘C ).
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In-Process Monitoring (Validation Checkpoint): After 4 hours, sample the reaction. Spot on a normal-phase silica TLC plate using a mobile phase of DCM:MeOH:NH 4 OH (85:14:1).
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Validation: Stain one plate with Ninhydrin and another with Sakaguchi reagent. The reaction is complete when the Ninhydrin-active starting material ( Rf≈0.6 ) disappears, and a new Sakaguchi-positive spot (indicating a guanidine) appears near the baseline ( Rf≈0.1 ).
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Product Isolation: Once complete, concentrate the DMF in vacuo (at 45∘C to prevent thermal degradation). Resuspend the oily residue in 5 mL of minimal methanol, then vigorously stir while adding 50 mL of cold diethyl ether dropwise.
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Causality: This solvent-antisolvent precipitation leverages differential solubility. The highly polar guanidine hydrochloride salt is entirely insoluble in ether and crashes out as a white precipitate, while the lipophilic pyrazole byproduct and any trace DIEA remain dissolved in the ether supernatant.
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Filtration & Drying: Filter the white precipitate over a glass frit, wash with an additional 20 mL of cold ether, and dry under high vacuum for 12 hours to yield 1-(1,3-Benzodioxol-5-ylmethyl)guanidine hydrochloride.
Analytical Characterization
Verification of the molecular structure is achieved through mass spectrometry and nuclear magnetic resonance spectroscopy. The data below aligns with established literature values for the target pharmacophore .
Table 2: Spectroscopic Validation Data
| Technique | Parameter | Observed Data | Structural Assignment |
| LC-MS | m/z[M+H] + | 194.1 | Confirms exact mass of C9H11N3O2 (193.09 Da) |
| 1 H NMR | δ 6.91 (m, 2H) | Aromatic multiplet | Benzodioxole ring protons (C4, C6) |
| 1 H NMR | δ 6.81 (d, J=6.8 Hz, 1H) | Aromatic doublet | Benzodioxole ring proton (C7) |
| 1 H NMR | δ 6.00 (s, 2H) | Singlet | Methylenedioxy bridge ( −O−CH2−O− ) |
| 1 H NMR | δ 4.27 (s, 2H) | Singlet | Benzylic methylene bridge ( −CH2−N− ) |
(Note: Spectra recorded at 400 MHz in DMSO- d6 . Guanidine NH protons typically appear as a broad exchangeable singlet between δ 7.0 - 8.0 depending on concentration and trace water content).
Biological Application: OXPHOS Inhibition
Once synthesized and purified, the compound serves as a potent tool for metabolic research. The lipophilic benzodioxole moiety facilitates cellular and mitochondrial membrane penetration, while the positively charged guanidine group electrostatically anchors the molecule within the mitochondrial inner membrane, disrupting the electron transport chain.
Proposed mechanism of action for guanidine derivatives in OXPHOS inhibition.
References
- Hanall Biopharma Co., Ltd. (2015). Guanidine compounds and use thereof (Patent No. US20170073331A1). United States Patent and Trademark Office.
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Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Available at:[Link] [2]
